N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chloro-4-nitrobenzamide
Description
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Properties
Molecular Formula |
C15H10ClN5O4 |
|---|---|
Molecular Weight |
359.72 g/mol |
IUPAC Name |
N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C15H10ClN5O4/c16-9-7-8(5-6-11(9)21(23)24)13(22)19-14(17)20-15-18-10-3-1-2-4-12(10)25-15/h1-7H,(H3,17,18,19,20,22) |
InChI Key |
FOZCDKGEZZOIQN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(/N)\NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE typically involves the condensation of 2-aminophenol with various aldehydes or ketones under acidic or basic conditions. One common method involves the use of 2-aminophenol and 3-chloro-4-nitrobenzaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal triflates or ionic liquids are used to enhance reaction efficiency and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in the industrial synthesis of benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of amino-substituted benzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and polymers, due to its unique photophysical properties
Mechanism of Action
The mechanism of action of N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of their biological functions. The nitro and amino groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE can be compared with other benzoxazole derivatives, such as:
2-(1H-Benzimidazol-2-yl) phenol: Known for its dual emission properties and applications in ratiometric sensing.
2-(1,3-Benzothiazol-2-yl)-5-(N,N-diethylamino) phenol: Exhibits similar photophysical properties and is used in the development of fluorescent probes.
The unique combination of the benzoxazole ring with the nitro and amino groups in N-[(E)-AMINO[(1,3-BENZOXAZOL-2-YL)AMINO]METHYLIDENE]-3-CHLORO-4-NITROBENZAMIDE provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
